molecular formula C12H9ClN2OS2 B184115 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone CAS No. 96733-53-8

2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone

Cat. No. B184115
CAS RN: 96733-53-8
M. Wt: 296.8 g/mol
InChI Key: YGGLZTLIDMUYLU-UHFFFAOYSA-N
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Description

2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone, also known as CTZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a thiazolidinone ring and a thiazole ring. CTZ has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.

Mechanism Of Action

The mechanism of action of 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. Additionally, 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has been found to reduce the frequency and severity of seizures in animal models of epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological and biochemical processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone. One area of interest is the development of 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone-based drugs for the treatment of various diseases, including cancer, inflammation, and epilepsy. Another area of interest is the elucidation of the mechanism of action of 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone, which could lead to the development of more potent and selective 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone derivatives. Additionally, further studies are needed to determine the safety and efficacy of 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone in humans, as most of the current research has been conducted in animal models.

Synthesis Methods

2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone can be synthesized using various methods, including the reaction of o-chlorobenzaldehyde with 2-aminothiazole to form the Schiff base, which is then cyclized with thioglycolic acid to produce 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone. Another method involves the reaction of o-chlorobenzaldehyde with thiourea to form 2-(o-chlorophenyl)-2-imidazoline-4-thione, which is then reacted with 2-aminothiazole to produce 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone.

Scientific Research Applications

2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has also been found to possess antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has been found to exhibit anti-inflammatory and anticonvulsant properties.

properties

CAS RN

96733-53-8

Product Name

2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone

Molecular Formula

C12H9ClN2OS2

Molecular Weight

296.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H9ClN2OS2/c13-9-4-2-1-3-8(9)11-15(10(16)7-18-11)12-14-5-6-17-12/h1-6,11H,7H2

InChI Key

YGGLZTLIDMUYLU-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CS3

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CS3

Origin of Product

United States

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